N-cyclopentyl-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
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Overview
Description
N-cyclopentyl-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic organic compound known for its diverse pharmacological properties. As a member of the indole family, it features a unique structure that can interact with various biological targets, making it of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The initial steps might include the formation of the 1,3,4-oxadiazole ring via cyclization reactions, followed by the attachment of the indole moiety. Various reaction conditions, such as the use of specific catalysts, solvents, and temperatures, play critical roles in achieving the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve optimized synthetic routes to ensure high yields and purity. Scaling up from laboratory synthesis to industrial production requires careful consideration of reaction kinetics, purification processes, and cost-efficiency. Continuous flow reactors and automated synthesis platforms are often employed to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized states.
Reduction: : Reduction of double bonds or carbonyl groups.
Substitution: : Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The choice of solvent and reaction temperature also significantly influences the reaction outcome.
Major Products Formed: The products formed from these reactions vary depending on the type of reaction. Oxidation might yield compounds with more oxidized functional groups, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity.
Scientific Research Applications
N-cyclopentyl-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has numerous applications in scientific research:
Chemistry: : As a versatile synthetic intermediate for creating complex molecules.
Biology: : Investigating its interactions with various biological macromolecules, such as proteins and nucleic acids.
Medicine: : Potential therapeutic applications due to its pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Industry: : Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within the body. Its indole moiety allows it to bind to receptors and enzymes, modulating their activity. The oxadiazole ring can also play a role in its mechanism of action by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds: Compounds structurally related to N-cyclopentyl-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide include other indole derivatives and oxadiazole-containing molecules. Examples:
N-cyclopentyl-2-{2-[5-(2-ethylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
N-cyclopentyl-2-{2-[5-(2-propylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Highlighting Uniqueness: Compared to its analogs, this compound exhibits unique structural features that can result in distinct pharmacological activities. The specific substituents on the oxadiazole and indole rings can influence its binding affinity, selectivity, and overall biological activity, making it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14(2)11-20-23-24-21(27-20)18-12-15-7-3-6-10-17(15)25(18)13-19(26)22-16-8-4-5-9-16/h3,6-7,10,12,14,16H,4-5,8-9,11,13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSIYNXHXQVRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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